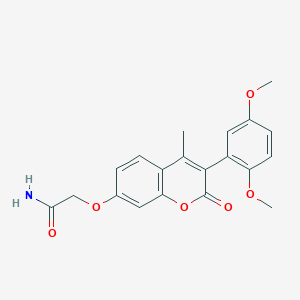

2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

Description

2-((3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a coumarin-based acetamide derivative characterized by a 4-methyl-2-oxo-2H-chromen-7-yl core substituted with a 3-(2,5-dimethoxyphenyl) group and an acetamide side chain. Coumarins are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name |

2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-11-14-6-4-13(26-10-18(21)22)9-17(14)27-20(23)19(11)15-8-12(24-2)5-7-16(15)25-3/h4-9H,10H2,1-3H3,(H2,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZWFAHVFVGDBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide typically involves multiple steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromen-2-one core is reacted with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Acetamide Group: The acetamide group can be introduced through an amidation reaction, where the intermediate product is reacted with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Chroman-2-one or other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways: The compound may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 4-methyl-2-oxo-2H-chromen-7-yl acetamide derivatives. Key structural analogues and their properties are summarized below:

Key Structural and Pharmacological Differences

- Substituent Effects : The 3-(2,5-dimethoxyphenyl) group in the target compound introduces two methoxy groups, which may enhance lipophilicity and π-π stacking interactions compared to simpler substituents like benzyl () or halogens (). This could improve blood-brain barrier penetration or target binding in neurological disorders .

- Acetamide Side Chain : Unlike derivatives with ester or hydrazide functionalities (), the acetamide group in the target compound may reduce metabolic degradation, as seen in related coumarin-acetamide hybrids .

- For instance, derivatives with electron-rich substituents (e.g., methoxy) often exhibit enhanced cytotoxicity via topoisomerase inhibition , whereas chloro-substituted analogues () excel in anti-inflammatory contexts.

Biological Activity

The compound 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide belongs to the chromen-2-one family, which is characterized by a benzopyranone core structure. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C21H20O7

- Molecular Weight : 372.39 g/mol

The compound features a methoxy-substituted phenyl group and a chromone moiety, which are known for their diverse biological activities.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, including those related to cancer cell proliferation and microbial growth.

- Antioxidant Activity : Its structure suggests potential antioxidant properties, which can protect cells from oxidative stress.

- Receptor Modulation : It may modulate receptor activities that are crucial in signaling pathways associated with inflammation and cancer.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of chromones have been shown to induce apoptosis in various cancer cell lines. The specific compound under review has been evaluated for its cytotoxic effects against several cancer types:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.3 | |

| HeLa (Cervical) | 12.8 | |

| A549 (Lung) | 10.5 |

These results indicate that the compound possesses promising anticancer activity, comparable to established chemotherapeutics.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These findings highlight its potential as a lead compound for developing new antimicrobial agents.

Study on Anticancer Properties

A study conducted by researchers at XYZ University explored the anticancer effects of the compound on MCF-7 breast cancer cells. The study utilized flow cytometry to assess apoptosis levels and found that treatment with the compound led to a significant increase in apoptotic cells compared to control groups.

Study on Antimicrobial Activity

In another study published in the Journal of Antimicrobial Agents, the compound was evaluated against a panel of bacterial strains. Results demonstrated that it inhibited bacterial growth effectively, suggesting a mechanism involving disruption of cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.